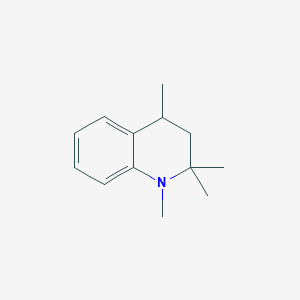

1,2,2,4-tetramethyl-3,4-dihydroquinoline

Description

1,2,2,4-Tetramethyl-3,4-dihydroquinoline is a substituted dihydroquinoline derivative characterized by methyl groups at positions 1, 2, 2, and 4 of the quinoline scaffold. This compound belongs to the broader class of tetrahydroquinolines and dihydroquinolines, which are structurally related to quinoline alkaloids and are widely studied for their diverse pharmacological and industrial applications . The presence of multiple methyl groups enhances its lipophilicity and stability, making it a candidate for applications in antioxidants, pharmaceuticals, and materials science .

Properties

IUPAC Name |

1,2,2,4-tetramethyl-3,4-dihydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-9-13(2,3)14(4)12-8-6-5-7-11(10)12/h5-8,10H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQAZRQPYXELGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=CC=CC=C12)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557662 | |

| Record name | 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5855-26-5 | |

| Record name | 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation Approach

The Vilsmeier-Haack reaction serves as a foundational method for introducing formyl groups into aromatic systems, enabling subsequent functionalization. In the context of 1,2,2,4-tetramethyl-3,4-dihydroquinoline synthesis, this reaction facilitates the preparation of 6-carbaldehyde intermediates, which are critical for downstream cyclization and condensation steps.

K. Tianet et al. demonstrated that treating 1,2,2,4-tetramethyl-1,2-dihydroquinoline with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) yields 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde as the sole product. This aldehyde intermediate exhibits reactivity at the 6-position, allowing for further transformations such as nitrile formation via hydroxylamine hydrochloride treatment. For instance, the reaction of 6-formyl-N-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with hydroxylamine hydrochloride in pyridine/toluene produces the corresponding nitrile in 48% yield.

Key Conditions :

- Reagents: POCl₃, DMF, hydroxylamine hydrochloride.

- Temperature: Ambient to 80°C.

- Catalysts: Pyridine for betaine stabilization.

Skraup Cyclization Method

The Skraup cyclization, traditionally used for quinoline synthesis, has been adapted for dihydroquinoline derivatives. This method involves the condensation of aniline derivatives with ketones under acidic conditions, followed by cyclodehydration.

A study by Undale et al. utilized polyhedral oligomeric silsesquioxane functionalized with sulfonic acid groups (POSS-SO₃H) as a heterogeneous catalyst for the reaction of aniline with acetone. The optimized conditions (150°C, 12 hours) yielded 2,2,4-trimethyl-1,2-dihydroquinoline, a structural analog, with 78% conversion. While this method primarily targets trimethyl variants, substituting acetone with methyl-substituted ketones could enable the introduction of the fourth methyl group.

Key Conditions :

- Catalysts: POSS-SO₃H, sulfuric acid.

- Temperature: 150°C.

- Solvents: Toluene or xylene.

Acid-Catalyzed Condensation Techniques

Condensation reactions leveraging methylene-active compounds such as ethyl cyanoacetate or diethyl malonate have proven effective for constructing the dihydroquinoline core. These reactions often proceed via Knoevenagel adduct formation, followed by intramolecular cyclization.

For example, the Pechmann condensation of 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde (5e ) with ethyl cyanoacetate in ethanol, catalyzed by piperidine, yielded 3-cyano coumarin derivatives in 34–58% yields. Although this pathway primarily generates coumarin hybrids, modifying the methylene-active reagent could redirect selectivity toward dihydroquinoline formation.

Key Conditions :

- Reagents: Ethyl cyanoacetate, diethyl malonate.

- Catalysts: Piperidine, pyridine.

- Temperature: Reflux conditions (78–100°C).

Organocatalytic Syntheses

Recent innovations in organocatalysis have enabled milder and more sustainable routes. Silica-supported sulfonic acid catalysts (e.g., SBA-15-SO₃H) exhibit high activity in promoting cyclocondensation reactions while minimizing side products.

In a representative procedure, aniline and mesityl oxide were heated at 120°C for 6 hours in the presence of SBA-15-SO₃H, achieving 85% selectivity for 2,2,4-trimethyl-1,2-dihydroquinoline. Adjusting the methyl substitution pattern on the ketone component could facilitate the synthesis of the tetramethyl variant.

Key Conditions :

- Catalysts: SBA-15-SO₃H, Amberlyst-15.

- Temperature: 120–140°C.

- Solvents: Solvent-free conditions.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and limitations of the primary synthetic routes:

| Method | Yield (%) | Catalysts | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Vilsmeier-Haack | 48–60 | POCl₃, DMF | 80 | High regioselectivity | Requires toxic reagents |

| Skraup Cyclization | 70–78 | POSS-SO₃H | 150 | Scalable | Limited to trimethyl analogs |

| Pechmann Condensation | 34–58 | Piperidine | 78–100 | Versatile for hybrids | Low yields for pure dihydroquinoline |

| Organocatalytic | 60–85 | SBA-15-SO₃H | 120–140 | Eco-friendly | Requires high catalyst loading |

Chemical Reactions Analysis

1,2,2,4-tetramethyl-3,4-dihydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.

Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents. These reactions often lead to the formation of substituted quinoline derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include various quinoline derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis and Building Block

TMDHQ serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex quinoline derivatives through various chemical reactions such as oxidation, reduction, and substitution. These derivatives are critical in developing new pharmaceuticals and agrochemicals due to their varied biological activities .

Biological Activities

Research indicates that TMDHQ and its derivatives exhibit notable biological properties. They have been investigated for:

- Antimicrobial Properties : Compounds derived from TMDHQ have shown significant antibacterial and antifungal activities. For instance, certain synthesized derivatives demonstrated effective inhibition against strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 1 μg/mL .

- Anticancer Potential : TMDHQ derivatives have been studied for their potential in cancer therapy. Specific compounds displayed promising inhibitory effects on cancer-related kinases (e.g., JAK3 and NPM1-ALK), indicating their potential as therapeutic agents .

Industrial Applications

TMDHQ is also recognized for its utility in various industrial applications:

- Antioxidant in Polymers : It is widely employed as an antioxidant in the production of styrene-butadiene and nitrile-butadiene rubbers. This application helps enhance the durability and longevity of rubber products by preventing oxidative degradation .

- Additive in Lubricants and Fuels : The compound is used as an additive to improve the performance of lubricants and fuels by providing antioxidant properties that enhance stability under operating conditions .

Material Science Innovations

Recent advancements have seen TMDHQ being incorporated into innovative materials:

- Dye-Sensitized Solar Cells : TMDHQ derivatives have been explored as electron donors in novel cyanine dyes for dye-sensitized solar cells. These compounds significantly improve photovoltaic performance by enhancing electron injection efficiencies and reducing charge recombination .

Case Study 1: Antimicrobial Activity

A study synthesized new methyl-(2-oxo-1,2-dihydroquinolin-4-yl)-L-alaninate-1,2,3-triazole derivatives from TMDHQ. The results indicated that these compounds exhibited strong antimicrobial activity against both gram-positive and gram-negative bacteria, showcasing their potential for developing new antibiotics in response to rising antimicrobial resistance .

Case Study 2: Cancer Therapeutics

In another investigation focusing on TMDHQ derivatives' anticancer properties, several compounds were found to inhibit critical cancer pathways effectively. The study highlighted the potential for these compounds to be developed into targeted therapies for specific cancers, emphasizing the importance of further research into their mechanisms of action .

Mechanism of Action

The mechanism of action of 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Methyl substituents at positions 2 and 4 are common in antioxidants (e.g., 2,2,4-trimethyl-1,2-dihydroquinoline), but the additional methyl at position 1 in this compound may enhance steric hindrance and thermal stability .

Key Observations :

- Unlike 3,4-diaryl-tetrahydroquinolines (synthesized via direct reduction), this compound likely requires regioselective methylation, which complicates synthesis .

- Hybrid derivatives (e.g., ibuprofen-THQ hybrids) emphasize the versatility of tetrahydroquinolines in drug design but require complex coupling strategies .

Key Observations :

- The methyl-rich structure of this compound aligns with antioxidant mechanisms seen in 2,2,4-trimethyl derivatives, where methyl groups stabilize radical intermediates .

- Unlike 5-aryl-tetrahydrochromenoquinolinones (which mimic steroid activity), this compound lacks extended conjugation, limiting its utility in hormone-targeted therapies .

Q & A

Q. What are the standard synthetic routes for preparing 1,2,2,4-tetramethyl-3,4-dihydroquinoline?

The synthesis of this compound derivatives typically involves cyclization strategies. Key methods include:

- Bischler-Napieralski Synthesis : Cyclodehydration of β-phenylethylamide derivatives using agents like POCl₃ or P₂O₅, followed by dehydrogenation to form the tetrahydroquinoline core .

- Epichlorohydrin-Mediated Cyclization : Reaction of aromatic amines (e.g., diphenylamine) with epichlorohydrin under thermal conditions, leading to intramolecular cyclization via N-(3-chloro-2-hydroxypropyl) intermediates .

- Gold-Catalyzed Annulations : For advanced analogs, gold-catalyzed (4 + 2)-annulations between α-alkyl vinylgold carbenes and benzisoxazoles yield 3,4-dihydroquinoline derivatives with high stereoselectivity .

Q. How is structural characterization performed for this compound?

Characterization relies on:

- X-ray Crystallography : To resolve stereochemistry and confirm substituent positions (e.g., dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline derivatives) .

- Spectroscopic Techniques :

- NMR : ¹H/¹³C NMR for methyl group assignments and dihydroquinoline ring conformation.

- IR : Identification of functional groups like C=N or C-H stretching in aromatic systems.

- Chromatography : HPLC or GC-MS for purity assessment, particularly after isolation via hexane/Et₂O extraction .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .

- Ventilation : Work in a fume hood to minimize inhalation risks.

- Storage : Keep in HDPE bottles at room temperature, away from oxidizing agents .

- Emergency Measures : Use ChemTrec (1-800-424-9300) for spills or exposure .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved?

High stereoselectivity is attainable via:

- Chiral Organophosphate Ligands : Asymmetric gold catalysis using (IMes)Auᴵ(phosphate) complexes to control π-Lewis acid activation during cyclization and transfer hydrogenation .

- Gold-Catalyzed Annulations : Anti-stereoselective (4 + 2)-annulations between α-alkyl vinylgold carbenes and benzisoxazoles, yielding 3,4-dihydroquinolines with >90% enantiomeric excess (ee) .

Q. How can data contradictions in substituent effects on biological activity be addressed?

- Systematic SAR Studies : Vary substituent positions (e.g., methyl groups at C-2 vs. C-4) and compare bioactivity (e.g., Leishmanial inhibition ).

- Computational Modeling : DFT calculations to correlate electronic effects (e.g., methyl group electron donation) with pharmacological potency.

- Meta-Analysis : Review literature on analogous tetrahydroquinolines (e.g., 6-fluoro-2-methyl derivatives ) to identify trends in substituent-driven activity.

Q. What methodologies evaluate the biological activity of this compound in drug discovery?

- Enzyme Assays : Test inhibition of target enzymes (e.g., Leishmania-specific proteases) using fluorogenic substrates .

- Cellular Uptake Studies : Radiolabeled analogs (e.g., ³H or ¹⁴C) to assess membrane permeability.

- In Vivo Models : Murine models for pharmacokinetics and toxicity profiling, focusing on metabolites like 3,4-dihydroquinoline intermediates .

Q. How can reaction conditions be optimized to improve purity and yield?

- Solvent Selection : Use hexane/Et₂O mixtures for efficient extraction of 3,4-dihydroquinolines .

- Catalyst Screening : Compare POCl₃, P₂O₅, and ZnCl₂ in Bischler-Napieralski reactions to maximize cyclodehydration efficiency .

- Temperature Control : Thermal stability studies (e.g., TGA) to avoid decomposition during epichlorohydrin-mediated syntheses .

Q. What mechanistic pathways explain the formation of this compound?

- Hydride Transfer Mechanisms : Irᴵᴵᴵ trihydrides (e.g., IrH₃(PPh₃)₂(NHC)) facilitate 1,4-dihydroquinoline formation via turnover-limiting hydride transfer, followed by tautomerization to 3,4-dihydroquinoline .

- Carbene Intermediates : Fluoroalkyl carbenes undergo [2 + 1] cycloaddition with indoles, followed by ring-opening and protonation to yield dihydroquinoline anions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.